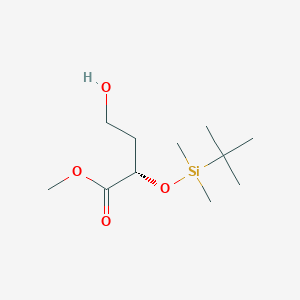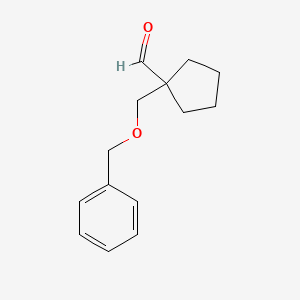
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate is a chiral compound that features a tert-butyldimethylsilyloxy group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The key steps include:
- Protection of the hydroxyl group with TBDMS-Cl and imidazole.
- Esterification of the resulting silyl ether with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) can be used to cleave the silyl ether group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of free hydroxyl groups or other protected derivatives.
Scientific Research Applications
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides stability to the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
®-2-(tert-Butyldimethylsilyloxy)propanal: Used in asymmetric synthesis and as a building block for chiral molecules.
tert-Butyldimethylsilyl ethers: Commonly used as protecting groups in organic synthesis due to their stability and ease of removal.
Uniqueness
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate is unique due to its specific chiral configuration and the presence of both a silyl ether and an ester group. This combination allows for versatile applications in various synthetic and research contexts.
Properties
CAS No. |
164264-15-7 |
|---|---|
Molecular Formula |
C11H24O4Si |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
methyl (2S)-2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxybutanoate |
InChI |
InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-9(7-8-12)10(13)14-4/h9,12H,7-8H2,1-6H3/t9-/m0/s1 |
InChI Key |
BGWPGVOSZIFEDY-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CCO)C(=O)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-methanamine](/img/structure/B8363664.png)
![2,6-Dibromo-3-methylbenzo[b]thiophene](/img/structure/B8363671.png)







![Thieno[3,2-b]pyrrolizin-4-one](/img/structure/B8363752.png)
![2-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]-N-cyclohexyl-N-phenylacetamide](/img/structure/B8363756.png)



